molecular formula C21H21N3O5S B11686260 methyl 4-({(2Z)-6-[(2-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

methyl 4-({(2Z)-6-[(2-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

Cat. No.: B11686260
M. Wt: 427.5 g/mol
InChI Key: PTPPIKDNDLICAT-UHFFFAOYSA-N
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Description

Methyl 4-({(2Z)-6-[(2-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound with a unique structure that includes a thiazinan ring, a benzoate ester, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({(2Z)-6-[(2-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the thiazinan ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thiourea derivative, under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the reaction of the thiazinan ring with a methoxyphenyl isocyanate, leading to the formation of the carbamoyl group.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst, such as sulfuric acid or a suitable enzyme.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({(2Z)-6-[(2-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, acids, bases, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Methyl 4-({(2Z)-6-[(2-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-({(2Z)-6-[(2-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2-methoxyphenyl)carbamoyl]benzoate
  • Methyl 4-[(3-methyl-4-oxo-1,3-thiazinan-2-ylidene)amino]benzoate
  • Methyl 4-[(2-methoxyphenyl)carbamoyl]-3-methylbenzoate

Uniqueness

Methyl 4-({(2Z)-6-[(2-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is unique due to its specific combination of functional groups and structural features. The presence of the thiazinan ring, methoxyphenyl group, and benzoate ester in a single molecule provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 4-[[6-[(2-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C21H21N3O5S/c1-24-18(25)12-17(19(26)23-15-6-4-5-7-16(15)28-2)30-21(24)22-14-10-8-13(9-11-14)20(27)29-3/h4-11,17H,12H2,1-3H3,(H,23,26)

InChI Key

PTPPIKDNDLICAT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)C(=O)OC)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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